(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-18-13-9-5-6-10-14(13)22-16(18)17-15(19)11-23(20,21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRZKDFKARWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the phenylsulfonyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. The reaction conditions may involve heating, refluxing, and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Scientific Research Applications
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Containing Acetamide Derivatives
MAO Inhibitors (Compounds 4a-4i)
Derivatives such as N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) exhibit MAO-A and MAO-B inhibition, with IC₅₀ values in the micromolar range. Key structural features include:
Comparison with Target Compound :
Antibacterial Thiazole Derivatives
The quinolinium iodide derivative (2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) shares the 3-methylbenzo[d]thiazol-2(3H)-ylidene moiety with the target compound. This analog inhibits FtsZ, a bacterial cell division protein, with MIC values of 1–4 µg/mL against Staphylococcus aureus .
Comparison with Target Compound :
- Both compounds utilize the benzo[d]thiazole scaffold for target engagement. However, the quinolinium iodide’s cationic charge and extended conjugation improve membrane penetration, whereas the target’s sulfonyl group may limit bioavailability .
Benzimidazole-Thiazole-Triazole Hybrids (Compounds 9a-9e)
These hybrids (e.g., 9c) feature triazole and thiazole rings linked to benzimidazole. Docking studies reveal that halogenated aryl groups (e.g., 4-bromophenyl in 9c) enhance binding to α-glucosidase via halogen bonds .
Comparison with Target Compound :
Thiophene-Based Acetamides
N-(3-Acetyl-2-thienyl)-2-bromoacetamide and its analogs prioritize spectroscopic stability, with NMR data confirming planar conformations suitable for crystallography .
Comparison with Target Compound :
Comparison with Other Syntheses
Key Structural Determinants
Hypothesized Bioactivity of Target Compound
Biological Activity
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H15N3O2S2
- Molecular Weight : 345.43 g/mol
- IUPAC Name : this compound
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It may bind to certain receptors, modulating signaling pathways that lead to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses notable antimicrobial properties, particularly against Candida albicans, suggesting its potential use in antifungal therapies.
Cytotoxicity Studies
Cytotoxicity assays were performed using NIH/3T3 mouse fibroblast cells to assess the safety profile of the compound. The IC50 values are presented in Table 2.
| Compound | IC50 (µM) |
|---|---|
| This compound | 150 |
| Doxorubicin | 0.5 |
The IC50 value indicates that while the compound exhibits some cytotoxic effects, it is significantly less potent than doxorubicin, a standard chemotherapeutic agent.
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
- Antifungal Activity : A study highlighted that derivatives of thiazole compounds, including this one, showed promising antifungal activity comparable to established antifungal agents like ketoconazole .
- Cancer Research : Research indicated that compounds with similar structures could inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
